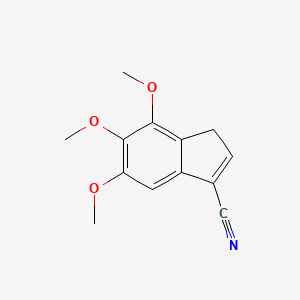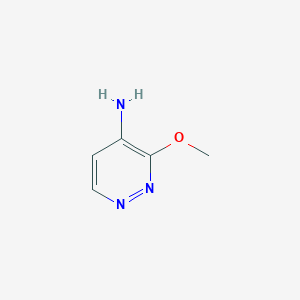
1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-
概要
説明
1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- is a heterocyclic aromatic organic compound characterized by a pyrazole ring, a nitrile group, and an amino group. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- can be synthesized through various methods, including:
Multicomponent reactions (MCRs): These reactions involve the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction can be facilitated by using alumina–silica-supported MnO2 as a recyclable catalyst in water at room temperature.
Solvent-free conditions: Engineered polyvinyl alcohol (SPVA) can be used as a heterogeneous acid catalyst to synthesize pyrazole derivatives under solvent-free conditions.
Oxidative aromatization: Anomeric-based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst can also be employed for the synthesis of this compound.
Industrial Production Methods: Industrial production of 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- typically involves scaling up the laboratory synthesis methods. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often used to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazoles.
科学的研究の応用
1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- is compared with other similar compounds, such as:
3,5-Diamino-1H-pyrazole-4-carbonitrile: Contains two amino groups instead of one.
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: Has a phenyl group instead of a pentyl group.
5-amino-1-trifluoromethyl-1H-pyrazole-4-carbonitrile: Contains a trifluoromethyl group instead of a pentyl group.
These compounds differ in their chemical structure and properties, highlighting the uniqueness of 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-.
特性
IUPAC Name |
5-amino-1-pentylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-3-4-5-13-9(11)8(6-10)7-12-13/h7H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWDIGMRMLMABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C=N1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448360 | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89159-00-2 | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one](/img/structure/B3360472.png)



![2-(4-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360507.png)
![2-(2-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360514.png)




